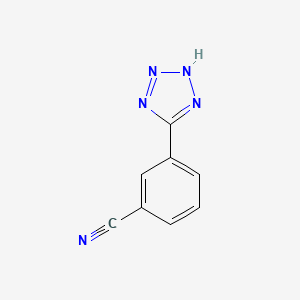

3-(2H-tetrazol-5-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5/c9-5-6-2-1-3-7(4-6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUUHOIIHXKYOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463286 |

Source

|

| Record name | 3-(2H-tetrazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-33-0 |

Source

|

| Record name | 3-(2H-tetrazol-5-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2H-tetrazol-5-yl)benzonitrile: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(2H-tetrazol-5-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its molecular structure, including the critical aspect of tautomerism, and summarize its key physicochemical properties. A detailed, field-proven protocol for its synthesis via [3+2] cycloaddition is presented, along with a complete workflow for its purification and characterization. The guide offers an analysis of its expected spectroscopic signatures (NMR, IR, MS) based on data from closely related analogues. Furthermore, we explore its primary application as a bioisosteric replacement for carboxylic acids and as a pivotal intermediate in the development of advanced therapeutic agents, highlighted by a case study on Positron Emission Tomography (PET) imaging ligands for neurological targets. Safety and handling protocols are also outlined to ensure its proper use in a research environment.

The Significance of this compound in Medicinal Chemistry

The fields of drug discovery and development are in constant pursuit of molecular scaffolds that can optimize the pharmacological profile of lead compounds. Among these, nitrogen-rich heterocycles have proven to be exceptionally valuable. This compound emerges from this class as a molecule of strategic importance, primarily due to the unique properties of its constituent tetrazole and benzonitrile moieties.

The Tetrazole Moiety: A Superior Bioisostere for Carboxylic Acids

The cornerstone of this molecule's utility is the tetrazole ring, which is widely recognized as a "privileged scaffold" in pharmaceutical chemistry.[1] Its most critical role is serving as a bioisostere of the carboxylic acid group.[2] Bioisosteres are functional groups that possess similar physical and chemical properties, eliciting comparable biological responses. The tetrazole ring mimics the acidity and planar geometry of a carboxylic acid but offers several distinct advantages:

-

Enhanced Lipophilicity: The tetrazole group is more lipophilic than the corresponding carboxylate, which can significantly improve a drug's ability to cross cellular membranes and enhance its bioavailability.[2]

-

Metabolic Stability: It is generally more resistant to metabolic degradation than a carboxylic acid.

-

pKa Modulation: The pKa of a 5-substituted tetrazole is comparable to that of a carboxylic acid, ensuring it is ionized at physiological pH, which is often crucial for receptor binding.[2]

-

Receptor Interaction: The four nitrogen atoms of the ring provide multiple points for hydrogen bonding, potentially leading to stronger and more specific interactions with biological targets.

This bioisosteric replacement has been successfully implemented in over 20 marketed drugs, spanning a wide range of therapeutic areas from antihypertensives to antivirals and anticancer agents.[1]

Introduction to this compound

This compound combines the powerful bioisosteric properties of the tetrazole ring with a benzonitrile scaffold. The cyano group (-C≡N) is a versatile chemical handle, allowing for further synthetic modifications, while the meta-substitution pattern on the benzene ring provides a specific stereochemical orientation for building more complex molecules. This makes it a valuable intermediate for creating libraries of compounds for high-throughput screening and a key building block for targeted drug candidates. Its analogues have been specifically investigated as potential PET imaging agents for the metabotropic glutamate receptor subtype 5 (mGluR5), a critical target in neuroscience research.[3]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of this compound consists of a central benzene ring substituted at the 1- and 3-positions with a cyano group and a 5-tetrazolyl group, respectively.

A crucial feature of 5-substituted tetrazoles is the existence of two principal tautomeric forms: the 1H- and 2H-tautomers, which are in equilibrium.[4][5] The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of the substituent on the phenyl ring. The 2H-tautomer is often found to be the more stable form.[1] This tautomerism is a critical consideration in drug design, as each form presents a different hydrogen-bonding profile and three-dimensional shape for receptor interaction.

-

Chemical Formula: C₈H₅N₅

-

Molecular Weight: 171.16 g/mol

-

CAS Number: 50907-33-0

Physicochemical Data Summary

The following table summarizes the known and predicted physicochemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₅ | [6] |

| Molecular Weight | 171.16 g/mol | [6] |

| Appearance | White to off-white solid | (Typical) |

| Melting Point | 214-216 °C | [6] |

| Boiling Point (Predicted) | 408.8 ± 47.0 °C | [6] |

| Density (Predicted) | 1.44 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 3.73 ± 0.10 | [6] |

Synthesis and Purification

Core Synthetic Strategy: [3+2] Cycloaddition

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[7] For this compound, the logical starting material is 1,3-dicyanobenzene. One of the two nitrile groups undergoes cycloaddition while the other remains intact.

The reaction is typically catalyzed by a Lewis acid (e.g., zinc salts, ammonium chloride) and carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). The catalyst coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide ion.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aryl tetrazoles from dinitriles.[8]

Materials:

-

1,3-Dicyanobenzene (Isophthalonitrile)

-

Sodium Azide (NaN₃) - Caution: Highly toxic and potentially explosive.

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), concentrated and 2M solution

-

Sodium Hydroxide (NaOH), 2M solution

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,3-dicyanobenzene (1.0 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.1 eq.).

-

Causality: Ammonium chloride acts as a mild proton source and in-situ generator of hydrazoic acid (HN₃), which is the reactive species. Using an excess of the azide ensures the reaction goes to completion.

-

-

Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5-1.0 M with respect to the dicyanobenzene.

-

Causality: DMF is an excellent solvent for the reagents and has a high boiling point, allowing the reaction to be heated to the required temperature to overcome the activation energy.

-

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere for 24-48 hours.

-

Causality: The elevated temperature is necessary for the cycloaddition to proceed at a reasonable rate. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and water. Acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated HCl.

-

Causality: This step protonates the tetrazole ring, causing the product to precipitate out of the aqueous solution as a solid. Caution: Acidification of residual azide will generate toxic and explosive HN₃ gas. This step must be performed in a well-ventilated fume hood.

-

-

Isolation of Crude Product: Collect the resulting white precipitate by vacuum filtration and wash the solid with cold water.

-

Purification: a. The crude product can be purified by recrystallization. A mixed solvent system, such as ethanol/water, is often effective.[8] b. Alternatively, for higher purity, perform an acid-base extraction. Dissolve the crude solid in 2M NaOH solution, wash with ethyl acetate to remove any non-acidic impurities (like unreacted dicyanobenzene), and then re-precipitate the product by adding 2M HCl until the pH is ~2. Collect the purified solid by filtration, wash with cold water, and dry under vacuum.

-

Causality: The acidic nature of the tetrazole proton allows for selective extraction into a basic aqueous layer, providing an effective means of purification.

-

Synthesis and Purification Workflow

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be dominated by the signals from the aromatic ring. The substitution pattern (1,3-disubstituted) will lead to a complex multiplet system. One would expect to see four distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). A very broad signal corresponding to the acidic N-H proton of the tetrazole ring may also be observed, often far downfield (>10 ppm), and its visibility can be solvent-dependent.

-

¹³C NMR: The carbon spectrum will show signals for the six aromatic carbons, the nitrile carbon, and the tetrazole carbon. The nitrile carbon (-C≡N) typically appears around δ 115-120 ppm. The carbon of the tetrazole ring is expected around δ 155-165 ppm. The aromatic carbons will appear in the δ 120-140 ppm range, with the carbon attached to the cyano group (ipso-carbon) often showing a lower intensity. For the 4-isomer, signals were observed at δ 113.3, 118.1, 127.6, 128.7, 133.1, 155.2, and 162.2.[9] A similar pattern is expected for the 3-isomer, with slight variations in chemical shifts due to the different substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretch: A broad absorption band between 2500-3200 cm⁻¹ is characteristic of the N-H stretching of the tetrazole ring, often overlapping with C-H stretches.

-

C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹ is a clear indicator of the nitrile group.

-

C=N and N=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region are attributed to the stretching vibrations within the tetrazole and benzene rings.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.

-

Positive Ion Mode ([M+H]⁺): The protonated molecule is expected. A characteristic fragmentation pathway for protonated tetrazoles is the loss of hydrazoic acid (HN₃), resulting in a fragment ion of [M+H - 43]⁺.[11]

-

Negative Ion Mode ([M-H]⁻): The deprotonated molecule is expected due to the acidic N-H proton. The most characteristic fragmentation in this mode is the loss of a neutral dinitrogen molecule (N₂), leading to a prominent fragment at [M-H - 28]⁻.[11]

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value / Observation |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm (4H, complex multiplets) |

| Tetrazole N-H | δ >10 ppm (1H, very broad) | |

| ¹³C NMR | Aromatic Carbons | δ 120 - 140 ppm |

| Nitrile Carbon (C≡N) | δ ~118 ppm | |

| Tetrazole Carbon (C-N₄) | δ ~155-165 ppm | |

| IR (cm⁻¹) | N-H Stretch | 2500-3200 (broad) |

| C≡N Stretch | 2220-2240 (sharp, strong) | |

| Ring Stretches | 1400-1600 | |

| MS (ESI) | [M+H]⁺ | m/z = 172.07 |

| [M-H]⁻ | m/z = 170.06 | |

| Fragmentation (+) | Loss of HN₃ (m/z = 129) | |

| Fragmentation (-) | Loss of N₂ (m/z = 142) |

Applications in Drug Discovery and Development

Role as a Key Intermediate and Scaffold

The primary value of this compound lies in its utility as a versatile building block. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for other heterocycles, allowing for extensive derivatization. This enables the synthesis of large compound libraries for screening against various biological targets.

Case Study: Development of mGluR5 PET Imaging Agents

A compelling application of this scaffold is in the development of ligands for the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is implicated in numerous neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome, making it a high-interest target for drug development.

Researchers have synthesized analogues of this compound as potential PET imaging agents.[3] PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in the living brain. A successful PET ligand must exhibit high affinity and selectivity for its target. In one study, a derivative, 3-methyl-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile, showed high binding affinity (Ki = 9.4 nM) for mGluR5.[3] When radiolabeled with Carbon-11, this compound demonstrated high specific binding in brain regions rich in mGluR5, such as the striatum and hippocampus, confirming its potential as a useful tool for studying mGluR5 in both preclinical and clinical settings.[3] This work underscores the value of the 3-(tetrazol-5-yl)benzonitrile core in designing potent and specific ligands for challenging CNS targets.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety procedures. While a specific safety data sheet (SDS) is not universally available, the following precautions are based on the known hazards of related benzonitriles and tetrazoles.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Toxicology: Benzonitrile compounds can be harmful if swallowed, inhaled, or absorbed through the skin, as they can release cyanide in the body. Tetrazole compounds can also be irritants. Assume the compound is toxic and handle accordingly.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically important molecule in modern medicinal chemistry. Its value is derived from the powerful bioisosteric properties of the tetrazole ring, which effectively mimics a carboxylic acid while often improving the drug-like characteristics of a molecule. The presence of a versatile nitrile handle on a defined phenyl scaffold makes it an ideal intermediate for the synthesis of novel therapeutics and molecular probes. As demonstrated by its application in the development of mGluR5 PET ligands, this compound serves as a valuable platform for creating sophisticated molecules capable of interacting with complex biological targets, ensuring its continued relevance in the field of drug discovery.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis and Evaluation of Novel Radioligands Based on 3-[5-(Pyridin-2-yl)-2H-tetrazol-2-yl]benzonitrile for Positron Emission Tomography Imaging of Metabotropic Glutamate Receptor Subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 50907-33-0 [m.chemicalbook.com]

- 7. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(1H-Tetrazol-5-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. lifesciencesite.com [lifesciencesite.com]

3-(2H-tetrazol-5-yl)benzonitrile CAS number and IUPAC name

An In-Depth Technical Guide to 3-(2H-tetrazol-5-yl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. We delve into its fundamental chemical identity, physicochemical properties, detailed synthesis protocols, and critical applications in modern drug development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal relationships behind experimental and strategic choices in leveraging this valuable molecular scaffold.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule featuring a benzonitrile moiety substituted with a tetrazole ring. The tetrazole group, in particular, is recognized in medicinal chemistry as a privileged structure, often employed as a bioisostere for the carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2]

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 50907-33-0 | [3][4][5] |

| Molecular Formula | C₈H₅N₅ | [3][4][6] |

| Molecular Weight | 171.16 g/mol | [3][4][5] |

| Synonyms | 3-(5-Tetrazolyl)benzonitrile | N/A |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid | [6] |

| Melting Point | 214-216 °C | [3] |

| Solubility | Insoluble in water | [7] |

| Appearance | White solid / Colorless crystals |[6] |

Synthesis and Mechanistic Rationale

The predominant and most efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt.[8] This pathway is highly valued for its reliability and atom economy.

Principle: [3+2] Cycloaddition

The synthesis of this compound is achieved by reacting 3-cyanobenzonitrile (isophthalonitrile) with an azide source, typically sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt. The reaction involves the formal addition of hydrazoic acid (HN₃, formed in situ) across the carbon-nitrogen triple bond of the nitrile.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for a structural isomer and is applicable for the synthesis of the title compound.[6]

Materials:

-

3-Cyanobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-cyanobenzonitrile (1 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.1 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to create a reaction mixture with a concentration of approximately 0.6-0.7 M with respect to the starting nitrile.

-

Heating: Heat the reaction mixture to 120 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete within 24 hours.

-

Workup: After cooling to room temperature, the reaction mixture is acidified with dilute HCl to protonate the tetrazolate anion. This typically results in the precipitation of the product.

-

Isolation: The resulting white solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and then dried.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield high-purity, colorless crystals of this compound.[6]

Mechanistic Insights & Rationale

-

Choice of Solvent: DMF is an ideal solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperature, and its polar aprotic nature, which effectively dissolves the ionic reagents.

-

Role of Ammonium Chloride: Ammonium chloride serves as a mild and convenient in situ source of a proton, facilitating the formation of hydrazoic acid and protonating the newly formed tetrazole ring at the end of the reaction. This avoids the need to handle highly toxic and explosive hydrazoic acid directly.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 50907-33-0 [m.chemicalbook.com]

- 4. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 2-(1H-Tetrazol-5-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Targets of Tetrazole-Containing Compounds

Abstract

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its remarkable physicochemical properties, particularly its ability to act as a metabolically stable bioisostere of the carboxylic acid group, have propelled its integration into a multitude of clinically successful drugs.[1][2] This in-depth technical guide provides a comprehensive exploration of the key biological targets modulated by tetrazole-containing compounds. Moving beyond a simple catalog of targets, this document elucidates the underlying molecular interactions, presents field-proven experimental workflows for target identification and validation, and offers detailed case studies of blockbuster drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of tetrazoles to design next-generation therapeutics.

The Tetrazole Moiety: A Cornerstone of Modern Drug Design

The utility of the tetrazole functional group in drug design is not coincidental; it stems from a unique combination of electronic and steric properties that enhance pharmacological activity and improve drug-like characteristics.[3][4]

Physicochemical Properties and Bioisosterism

The primary driver for the widespread use of tetrazoles is their function as a non-classical bioisostere for the carboxylic acid group.[5][6] This substitution is often a critical step in lead optimization for several reasons:

-

Comparable Acidity: The N-H proton of a 5-substituted-1H-tetrazole exhibits a pKa of approximately 4.9, closely mimicking that of a typical carboxylic acid.[7] This allows it to engage in similar ionic interactions with biological targets at physiological pH.[5]

-

Enhanced Lipophilicity: Anionic tetrazolates are nearly ten times more lipophilic than their corresponding carboxylates. This can significantly improve a compound's ability to cross cellular membranes, leading to better bioavailability.[6]

-

Metabolic Stability: Unlike carboxylic acids, which are susceptible to metabolic transformations like β-oxidation or conjugation, the tetrazole ring is exceptionally stable to metabolic degradation.[1][8] This often results in a longer plasma half-life and a more predictable pharmacokinetic profile.

-

Favorable Interactions: The delocalized negative charge spread across the four nitrogen atoms of the tetrazolate anion can lead to more favorable and distributed interactions with protein targets compared to the more localized charge of a carboxylate.[6][9]

Major Biological Target Classes for Tetrazole Compounds

Tetrazole-containing molecules have demonstrated activity against a remarkably diverse array of biological targets, underscoring their versatility. The following sections detail the most prominent target classes.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the most successfully drugged target families, and tetrazoles have played a pivotal role in this success, particularly as antagonists.

2.1.1 Angiotensin II Type 1 (AT₁) Receptor Antagonists: The "Sartans"

The most prominent examples of tetrazole-containing drugs are the angiotensin II receptor blockers (ARBs), collectively known as the "sartans." These drugs, including Losartan, Valsartan, and Candesartan, are mainstays in the treatment of hypertension.[1][5] They function by competitively blocking the AT₁ receptor, which prevents the vasoconstrictive effects of angiotensin II.

The tetrazole group in these molecules is crucial for their activity. It mimics the C-terminal carboxylate of angiotensin II, anchoring the inhibitor in the active site through a key ionic interaction with a positively charged residue. The discovery of Losartan, where the tetrazole was found to be orally effective while its carboxylic acid counterpart was not, cemented the tetrazole's reputation as a superior bioisostere in drug design.[9]

Signaling Pathway: The Renin-Angiotensin System (RAS)

Caption: The RAS pathway and the inhibitory action of Sartans.

Enzymes

The ability of the tetrazole ring to act as a ligand for metal ions and participate in hydrogen bonding networks makes it an effective component of many enzyme inhibitors.[10]

2.2.1 Cyclooxygenase (COX) Enzymes

Certain tetrazole derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[11][12] These compounds often mimic the structure of known COX-2 inhibitors like celecoxib, where the tetrazole moiety replaces a different acidic group to interact with the active site and potentially reduce side effects like gastric ulceration.[11]

2.2.2 Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of insulin signaling, making it a high-value target for the treatment of type 2 diabetes and obesity.[13] Tetrazole-containing compounds have been developed as PTP1B inhibitors. In these molecules, the tetrazole often serves as a phosphotyrosine mimetic, binding to the enzyme's active site. X-ray crystallography has confirmed that the tetrazole moiety is well-accommodated within the PTP1B active site, binding in a manner similar to a carboxylate group.[13]

2.2.3 Other Notable Enzyme Targets

The scope of enzyme inhibition by tetrazoles is broad and includes:

-

Aldose Reductase (AR): A target for preventing diabetic complications.[14]

-

Dipeptidyl Peptidase-4 (DPP-4): A target for type 2 diabetes.[14]

-

Glycogen Phosphorylase (GP): A target for controlling blood glucose levels.[14]

-

Metallo-β-lactamases: Where the tetrazole can chelate the active site zinc ion.[10][15]

Other Important Targets

Tetrazole derivatives have also shown promise in modulating other target classes, including:

-

Anticancer Targets: They have been incorporated into molecules that inhibit targets like EGFR and induce apoptosis in cancer cells.[8][16]

-

Antibacterial Targets: Several cephalosporin-class antibiotics incorporate a tetrazole ring.[5]

Experimental Workflows for Target Identification and Validation

The journey from a tetrazole-containing compound to a validated drug requires a robust and systematic experimental cascade. This process ensures that the observed biological activity is due to specific interaction with the intended target.

Target Validation Workflow

A typical workflow for validating the biological target of a novel tetrazole-containing compound involves a multi-step process moving from broad activity to specific molecular interactions.

Diagram: Target Validation Workflow

Caption: A generalized workflow for validating biological targets.

Protocol: Competitive Radioligand Binding Assay for AT₁ Receptor

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test tetrazole compound for the human AT₁ receptor.

Objective: To quantify the ability of a test compound to displace a known radiolabeled ligand from the AT₁ receptor.

Materials:

-

Membrane Preparation: Commercially available membranes from HEK293 cells stably expressing the human AT₁ receptor.

-

Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (specific activity ~2200 Ci/mmol).

-

Non-specific Binding Control: Unlabeled Angiotensin II (1 µM final concentration).

-

Test Compound: Tetrazole-containing compound dissolved in DMSO, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Scintillation Cocktail and 96-well filter plates .

Methodology:

-

Plate Preparation: Add 25 µL of assay buffer to all wells of a 96-well filter plate.

-

Non-Specific Binding (NSB): Add 25 µL of 1 µM unlabeled Angiotensin II to designated NSB wells.

-

Test Compound Addition: Add 25 µL of serially diluted test compound to the experimental wells. Add 25 µL of vehicle (DMSO diluted in buffer) to Total Binding (TB) wells.

-

Radioligand Addition: Add 50 µL of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (final concentration ~0.1 nM) to all wells.

-

Membrane Addition: Add 100 µL of the AT₁ receptor membrane preparation (5-10 µg protein/well) to all wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Harvesting: Rapidly filter the plate contents through the filter plate and wash 3 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Causality and Self-Validation: The inclusion of total binding and non-specific binding wells is critical. A potent compound will show a dose-dependent reduction in specific binding. The Cheng-Prusoff correction accounts for the competition between the test compound and the radioligand, providing a true measure of affinity for the receptor.

Summary of Key Tetrazole Drugs and Their Targets

The clinical success of tetrazole-containing compounds is a testament to their therapeutic versatility.

| Drug Name | Target Class | Biological Target | Therapeutic Indication |

| Losartan | GPCR | Angiotensin II Type 1 (AT₁) Receptor | Hypertension[5][9] |

| Valsartan | GPCR | Angiotensin II Type 1 (AT₁) Receptor | Hypertension[1] |

| Candesartan | GPCR | Angiotensin II Type 1 (AT₁) Receptor | Hypertension[5] |

| Letrozole | Enzyme | Aromatase | Breast Cancer[1] |

| Cefazolin | Enzyme | Penicillin-Binding Proteins | Bacterial Infections |

| Tedizolid | Ribosome | 23S ribosomal RNA of the 50S subunit | Bacterial Infections[1] |

Conclusion and Future Perspectives

The tetrazole moiety is firmly established as a cornerstone of modern drug discovery, primarily due to its success as a metabolically robust carboxylic acid bioisostere.[1][17] Its presence in blockbuster drugs targeting GPCRs and a growing number of enzymes highlights its broad applicability. Future research will likely focus on expanding the use of tetrazoles to novel target classes and leveraging them in innovative synthetic strategies, such as multicomponent reactions, to rapidly generate diverse chemical libraries for screening.[3][18] The continued exploration of tetrazole chemistry promises to yield new therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.

References

- 1. tandfonline.com [tandfonline.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 8. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioisosteres in drug discovery: focus on tetrazole [pubmed.ncbi.nlm.nih.gov]

- 18. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Benzonitrile-Tetrazole Derivatives

Introduction: The Serendipitous Discovery and Strategic Rise of the Tetrazole Ring

The story of tetrazole derivatives in medicinal chemistry is a compelling narrative of chemical curiosity evolving into strategic drug design. Initially synthesized in 1885 by Swedish chemist J.A. Bladin through the reaction of dicyanophenylhydrazine with nitrous acid, the tetrazole ring—a five-membered heterocycle with four nitrogen atoms and one carbon—remained a niche area of study for decades.[1] It wasn't until the mid-20th century that the unique properties of this nitrogen-rich scaffold began to capture the attention of a broader scientific community, particularly in pharmacology and materials science.[1]

A pivotal moment in the ascent of tetrazole derivatives was the recognition of the 5-substituted-1H-tetrazole moiety as a bioisostere for the carboxylic acid group. This conceptual leap was grounded in the observation that both functional groups share a similar pKa and planar structure, allowing the tetrazole to mimic the carboxylate's interaction with biological targets while offering distinct advantages.[2] Notably, the tetrazole group provides enhanced metabolic stability and increased lipophilicity compared to its carboxylic acid counterpart, which can significantly improve a drug candidate's pharmacokinetic profile, including its absorption and bioavailability.[3] This guide provides an in-depth exploration of the discovery and development of a significant subclass: the benzonitrile-tetrazole derivatives. We will delve into the fundamental synthetic chemistry, the mechanistic rationale behind these reactions, and the evolution of their therapeutic applications, from antihypertensives to novel anticancer agents.

Core Synthesis: The [3+2] Cycloaddition of Benzonitriles and Azides

The most robust and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles, including those derived from benzonitrile, is the [3+2] cycloaddition reaction between a nitrile and an azide.[4] This reaction, first described in principle by Hantzsch and Vagt in 1901, involves the formal addition of an azide (a 1,3-dipole) across the carbon-nitrogen triple bond of a nitrile.[5]

Causality in Synthesis: The Role of Catalysis and Reaction Conditions

The direct reaction between a nitrile and sodium azide is often slow and requires high temperatures. The critical breakthrough in making this synthesis practical and efficient was the introduction of catalysts that activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

Mechanism of Activation: The catalytic cycle typically involves the activation of the nitrile by a Lewis acid or a Brønsted acid. The acid coordinates to the nitrogen atom of the nitrile, which significantly increases the electrophilicity of the nitrile carbon. This polarization facilitates the attack by the azide anion. The reaction can proceed through a concerted [3+2] cycloaddition pathway or a stepwise mechanism involving an open-chain intermediate that subsequently cyclizes to form the stable, aromatic tetrazole ring.[6][7]

Below is a generalized workflow illustrating the catalyst-mediated synthesis.

Caption: Generalized workflow for the catalytic synthesis of 5-phenyl-1H-tetrazole.

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

This protocol provides a representative method for the laboratory-scale synthesis of the parent benzonitrile-tetrazole derivative, 5-phenyl-1H-tetrazole, using ammonium chloride as a readily available and effective catalyst.

Materials:

-

Benzonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Ammonium Chloride (NH₄Cl) (1.2 eq)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 2M aqueous solution

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile, sodium azide, and ammonium chloride in N,N-dimethylformamide (DMF).

-

Heating: Heat the reaction mixture to 120-125 °C and maintain this temperature with vigorous stirring for 7-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water. Acidify the aqueous mixture to a pH of ~2 by adding 2M HCl. This protonates the tetrazolate anion, causing the product to precipitate out of the solution.

-

Isolation: Collect the white solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual DMF and inorganic salts.

-

Drying and Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 5-phenyl-1H-tetrazole as a white crystalline solid.[6][8]

Self-Validation: The identity and purity of the synthesized 5-phenyl-1H-tetrazole can be confirmed using standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value (approx. 215-216 °C).[9]

-

NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure by analyzing the proton and carbon NMR spectra, typically run in a solvent like DMSO-d₆.

-

FT-IR Spectroscopy: Identify characteristic peaks, such as the N-H stretch and the aromatic C-H and C=N vibrations.[9]

Case Study 1: Angiotensin II Receptor Blockers (ARBs) - The "Sartan" Revolution

The development of the "sartan" class of antihypertensive drugs is a landmark achievement in medicinal chemistry and a prime example of the successful application of the tetrazole-as-carboxylate-bioisostere strategy. These drugs selectively block the angiotensin II type 1 (AT₁) receptor, a key component of the Renin-Angiotensin System (RAS), which regulates blood pressure.[10]

The Renin-Angiotensin System (RAS) Pathway

The RAS is a critical hormonal cascade. Renin, an enzyme released by the kidneys, converts angiotensinogen to angiotensin I. This is subsequently converted to the potent vasoconstrictor, angiotensin II (Ang II), by the angiotensin-converting enzyme (ACE).[10][11] Ang II binds to AT₁ receptors, leading to vasoconstriction, aldosterone release, and sodium retention, all of which increase blood pressure.[6][10]

Caption: The Renin-Angiotensin System and the site of action for ARBs.

The Discovery of Losartan: A Paradigm of Rational Drug Design

The journey to Losartan, the first-in-class ARB, began with peptide-based antagonists of Ang II. These early compounds, while potent, had poor oral bioavailability. Researchers at DuPont sought non-peptide antagonists and identified an initial lead compound. Through structural modifications, they discovered that adding an acidic group was crucial for potent antagonistic activity.[12] The initial choice was a carboxylic acid, but this led to poor oral activity. The strategic replacement of the polar carboxyl group with the more lipophilic tetrazole ring was the key innovation that led to the development of Losartan.[12] This substitution enhanced metabolic stability and oral bioavailability, creating a clinically successful drug.[13]

The tetrazole anion of Losartan is believed to occupy the same binding subsite within the AT₁ receptor as the C-terminal carboxylate of Ang II, forming critical interactions with basic residues like Lys199 and His256.[14][15] However, studies suggest the binding mechanism is not a simple salt bridge but a more complex interaction.[14][15]

Experimental Protocol: Key Synthetic Step for Losartan

The synthesis of Losartan is a multi-step process. A crucial step is the formation of the biphenyl-tetrazole core. The following protocol outlines the cycloaddition step to form the tetrazole ring from the corresponding biphenyl nitrile intermediate.

Materials:

-

2-n-Butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-5-(hydroxymethyl)imidazole (the nitrile precursor)

-

Sodium Azide (NaN₃)

-

Triethylamine Hydrochloride or Zinc Chloride

-

N,N-Dimethylformamide (DMF) or Toluene

Procedure:

-

Reaction Setup: Dissolve the nitrile precursor, sodium azide, and the catalyst (e.g., triethylamine hydrochloride) in a suitable solvent like toluene in a reaction vessel equipped for heating under reflux.[16]

-

Heating: Heat the mixture under reflux (e.g., 85-95 °C) for several hours (typically 8-24 hours) until the reaction is complete, as monitored by HPLC or TLC.[17]

-

Work-up: After cooling, the reaction mixture is typically quenched with an aqueous acid solution to neutralize the base and protonate the tetrazole.

-

Extraction and Isolation: The product, the tetrazole form of the Losartan precursor, is then isolated through extraction with an organic solvent, followed by washing, drying, and concentration.

-

Final Steps: Subsequent steps involve the deprotection of any protecting groups (like a trityl group often used on the tetrazole nitrogen) and salt formation to yield Losartan Potassium.[16][18][19]

Case Study 2: Benzonitrile-Tetrazoles as Anticancer Agents

Beyond cardiovascular disease, benzonitrile-tetrazole derivatives have emerged as a promising scaffold for the development of novel anticancer agents. The tetrazole moiety's ability to participate in hydrogen bonding and its rigid, planar structure make it an effective pharmacophore for interacting with various enzymatic targets implicated in cancer, such as kinases.

Targeting Signaling Pathways in Cancer

Many cancers are driven by aberrant signaling through pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR activation triggers downstream cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, and angiogenesis.[20][21] Developing small molecule inhibitors that target key components of these pathways is a major focus of cancer drug discovery.

Caption: Simplified EGFR signaling pathway and a potential inhibition point for tetrazole derivatives.

Structure-Activity Relationship (SAR) and Biological Activity

Numerous studies have synthesized libraries of 5-(substituted phenyl)-1H-tetrazole derivatives and evaluated their cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) often reveals that the nature and position of substituents on the benzonitrile-derived phenyl ring are critical for potency and selectivity.[22]

For instance, a study synthesizing a series of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazoles found that certain derivatives exhibited significant activity against leukemia and ovarian cancer cell lines.[4][23] The presence of specific electron-withdrawing or electron-donating groups on the terminal phenyl ring modulated the anticancer efficacy, highlighting the tunable nature of this scaffold.

| Compound ID | Substitution on Phenyl Ring | Target Cell Line | Activity (Growth %)[4] |

| 4b | 4-Chloro (4-Cl) | Ovarian (SK-OV-3) | 34.94 |

| 3b | 4-Chloro (4-Cl) | Leukemia (CCRF-CEM) | -29.69 |

| 3d | 4-Nitro (4-NO₂) | Leukemia (CCRF-CEM) | -28.61 |

| 4c | 2,4-Dichloro (2,4-Cl₂) | Leukemia (CCRF-CEM) | -17.68 |

| 4f | 4-Fluoro (4-F) | Leukemia (CCRF-CEM) | -23.46 |

Note: A lower Growth Percentage indicates higher cytotoxic activity. Negative values indicate cell killing.

Another study synthesized benzimidazole-linked tetrazole derivatives and found that certain compounds exhibited potent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values comparable to standard drugs.[17] This demonstrates the versatility of the core structure in targeting different biological systems.

| Compound ID | Target Microbe | MIC (μg/mL)[17] |

| e1 | Enterococcus faecalis | 1.2 |

| b1 | Enterococcus faecalis | 1.3 |

| c1 | Enterococcus faecalis | 1.8 |

| d1 | Enterococcus faecalis | 2.1 |

| Azithromycin (Std.) | Enterococcus faecalis | 1.0 |

Conclusion and Future Outlook

The discovery of benzonitrile-tetrazole derivatives has transitioned from an academic curiosity to a cornerstone of modern drug development. The strategic use of the tetrazole ring as a metabolically stable and more lipophilic bioisostere of the carboxylic acid group, exemplified by the success of the sartan family of drugs, has solidified its status as a "privileged scaffold." The synthetic accessibility, primarily through the versatile [3+2] cycloaddition reaction, allows for extensive chemical diversification, enabling the fine-tuning of pharmacological properties.

Current research continues to expand the therapeutic potential of this class of compounds into oncology, infectious diseases, and inflammation. The ongoing exploration of novel catalytic systems for their synthesis promises more efficient and environmentally benign manufacturing processes. As our understanding of complex disease pathways deepens, the rational design of new benzonitrile-tetrazole derivatives, guided by detailed structure-activity relationship studies and computational modeling, will undoubtedly lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. The non‐biphenyl‐tetrazole angiotensin AT1 receptor antagonist eprosartan is a unique and robust inverse agonist of the active state of the AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. researchgate.net [researchgate.net]

- 13. jocpr.com [jocpr.com]

- 14. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. US20050070586A1 - Process for the synthesis of losartan potassium - Google Patents [patents.google.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. file.sdiarticle3.com [file.sdiarticle3.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-(2H-tetrazol-5-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(2H-tetrazol-5-yl)benzonitrile, a molecule of significant interest in contemporary medicinal chemistry. As a structural motif, the tetrazole ring serves as a metabolically stable isostere for a carboxylic acid group, a feature that has been leveraged in the design of numerous successful pharmaceuticals, including blockbuster drugs like losartan and valsartan.[1] The strategic placement of a nitrile group on the phenyl ring further modulates the molecule's electronic and pharmacokinetic properties. A thorough understanding of the solubility and stability of this compound is paramount for its successful development from a laboratory curiosity to a viable therapeutic agent. This document outlines the theoretical underpinnings and practical methodologies for characterizing these essential parameters.

Physicochemical Properties and Molecular Structure

This compound is a heterocyclic compound with the molecular formula C₈H₅N₅ and a molecular weight of 171.16 g/mol . The molecule consists of a benzene ring substituted with a nitrile group at the meta-position and a tetrazole ring. The tetrazole ring, with its four nitrogen atoms, is a key functional group that imparts acidic properties, comparable to a carboxylic acid, and enhances metabolic stability. The nitrile group is a polar, electron-withdrawing group that can influence the molecule's solubility, crystal packing, and interactions with biological targets. The melting point of this compound has been reported to be in the range of 214-216 °C.

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that governs its dissolution rate and, consequently, its bioavailability. A comprehensive understanding of the solubility of this compound in various aqueous and organic media is essential for formulation development, preclinical studies, and manufacturing processes.

Theoretical Considerations

The solubility of this compound is influenced by the interplay of its functional groups. The tetrazole ring, with its ability to donate a proton, can exist in an ionized form, which generally enhances aqueous solubility, particularly at higher pH values. Conversely, the benzonitrile portion of the molecule is relatively nonpolar and contributes to its solubility in organic solvents. The presence of the polar nitrile group can lead to interactions with polar solvents, although its contribution to aqueous solubility is generally less significant than that of the ionizable tetrazole ring.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility of this compound should be determined using the well-established shake-flask method. This technique provides the thermodynamic solubility, which is the saturation concentration of the compound in a specific solvent at a given temperature and pressure.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation of Solutions: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4). A selection of pharmaceutically relevant organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, and propylene glycol) should also be prepared.

-

Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed, clear glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established through preliminary experiments by sampling at different time points until the concentration of the dissolved compound remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Expected Solubility Profile

-

Aqueous Solubility: The aqueous solubility is expected to be pH-dependent due to the acidic nature of the tetrazole ring. Solubility will likely be low in acidic media (pH 1.2) and increase as the pH rises and the tetrazole ring becomes deprotonated.

-

Organic Solubility: The compound is anticipated to exhibit moderate to good solubility in polar organic solvents such as methanol, ethanol, and acetonitrile, owing to the presence of the polar nitrile and tetrazole functionalities.[2][3] Solubility in non-polar solvents like hexane is expected to be low.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water (pH 1.2) | Low | The tetrazole ring is protonated and less soluble. |

| Water (pH 7.4) | Moderate | The tetrazole ring is partially to fully deprotonated, increasing solubility. |

| Methanol | High | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | High | Polar protic solvent capable of hydrogen bonding. |

| Acetonitrile | Moderate | Polar aprotic solvent. |

| Acetone | Moderate | Polar aprotic solvent. |

| Dichloromethane | Low to Moderate | Less polar solvent. |

| Hexane | Very Low | Non-polar solvent. |

Stability Profile and Degradation Pathways

Ensuring the stability of an API throughout its shelf life is a critical regulatory and safety requirement. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.

Forced Degradation Studies: An ICH-Guided Approach

Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), involve subjecting the API to stress conditions that are more severe than accelerated stability testing conditions.[4][5] The goal is to induce degradation to an extent that allows for the detection and characterization of degradation products, typically in the range of 5-20% degradation.

Diagram 1: Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under different stress conditions.

-

Hydrolytic Degradation (Acidic and Basic): The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[6] Under acidic conditions, the nitrile can hydrolyze to a carboxylic acid, forming 3-(2H-tetrazol-5-yl)benzoic acid. In basic conditions, the nitrile can also be hydrolyzed to the corresponding carboxylate salt. The tetrazole ring is generally stable to hydrolysis.

-

Oxidative Degradation: Tetrazole rings can be susceptible to oxidation, potentially leading to ring opening or the formation of N-oxides. The benzonitrile moiety is generally stable to mild oxidation. Studies on losartan, which contains a tetrazole ring, have shown the formation of oxidative degradation products.[7][8]

-

Thermal Degradation: Tetrazoles can undergo thermal decomposition, often with the elimination of nitrogen gas. The specific degradation products will depend on the substitution pattern and the conditions.

-

Photolytic Degradation: Aromatic compounds and heterocycles can be susceptible to photodegradation. Exposure to light, particularly UV light, could lead to complex degradation pathways, including ring cleavage of the tetrazole or reactions involving the nitrile group. Photodegradation of losartan has been shown to result in the destruction of the imidazole ring.[1][9]

Diagram 2: Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Analytical Methodologies for Quantification and Purity Assessment

A robust and validated analytical method is essential for the accurate quantification of this compound and the detection of any impurities or degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and suitable technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the API from its degradation products, process impurities, and excipients, allowing for the accurate determination of the API's concentration and the monitoring of its stability.

Experimental Protocol: Stability-Indicating RP-HPLC Method

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is often necessary to achieve adequate separation of the parent compound from its potential degradation products.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning with a DAD. A wavelength around 220-250 nm is likely to be suitable.

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent, which is typically the mobile phase at the initial conditions.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Diagram 3: HPLC Method Development Workflow

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide provides a framework for understanding and evaluating the critical solubility and stability characteristics of this compound. While specific experimental data for this molecule remains limited, the principles and methodologies outlined herein, based on the known chemistry of tetrazoles and benzonitriles, offer a robust starting point for researchers in the field of drug discovery and development. A thorough and systematic investigation of these properties is a prerequisite for advancing this promising compound through the development pipeline. The provided protocols and theoretical considerations are intended to guide the design of experiments that will generate the necessary data to support formulation development, regulatory submissions, and ultimately, the successful clinical application of this compound-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. benzonitrile [chemister.ru]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzonitrile [chemeurope.com]

- 7. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Photosensitized degradation of losartan potassium in an extemporaneous suspension formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 3-(2H-tetrazol-5-yl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth protocol for the quantum chemical characterization of 3-(2H-tetrazol-5-yl)benzonitrile. This molecule merges two pharmacologically significant moieties: the tetrazole ring, a well-established bioisostere for carboxylic acids[1][2][3], and the benzonitrile scaffold, a versatile component in drug design. By leveraging modern computational methods, researchers can elucidate the molecule's structural, electronic, and spectroscopic properties, offering predictive insights that are crucial for rational drug design and materials science. This document moves beyond a simple procedural list, offering a self-validating workflow grounded in the principles of Density Functional Theory (DFT) and emphasizing the causal reasoning behind methodological choices.

Introduction: The Scientific Imperative

The compound this compound is of significant interest in medicinal chemistry. The tetrazole group's ability to mimic the carboxylic acid functionality in terms of pKa and hydrogen bonding capacity, while offering improved metabolic stability and bioavailability, makes it a "privileged scaffold" in drug development.[2][4][3] The benzonitrile component is also prevalent in a wide array of biologically active compounds.

Understanding the molecule's three-dimensional structure, electron distribution, and reactivity is paramount for predicting its interactions with biological targets. Quantum chemical calculations provide a powerful, in silico laboratory to probe these characteristics at the sub-atomic level, guiding synthesis efforts and accelerating the discovery pipeline. This guide details the theoretical foundations and a practical, step-by-step workflow for these essential calculations.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent upon the judicious selection of the theoretical method and the basis set. This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the properties being investigated.

Quantum Mechanical Methods: DFT as the Workhorse

While various methods exist, Density Functional Theory (DFT) has become the predominant tool for molecular property prediction due to its excellent balance of accuracy and computational efficiency.[5][6][7][8]

-

Core Principle: DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density. This simplifies the problem from a complex, many-electron wavefunction to a more manageable three-dimensional electron density.

-

The Role of the Functional: The exact form of the functional that connects electron density to energy is unknown. Therefore, approximations, known as exchange-correlation (XC) functionals, are used. For molecules like this compound, hybrid functionals , such as the widely-used B3LYP , are highly recommended. B3LYP incorporates a portion of exact Hartree-Fock exchange, which often improves the description of electronic properties.[5][6]

Basis Sets: The Language of Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation.

-

Pople-style Basis Sets: For a molecule of this size and composition, the 6-31G(d,p) basis set is an excellent starting point for geometry optimization.

-

6-31G: This is a "split-valence" basis set, meaning it uses two sets of functions for valence electrons, providing more flexibility than a minimal basis set.

-

(d,p): These are polarization functions . The 'd' on heavy (non-hydrogen) atoms and 'p' on hydrogen atoms allow orbitals to change shape and polarize, which is critical for accurately describing chemical bonds.

-

-

For Higher Accuracy: For more precise energy and property calculations, a larger basis set like 6-311++G(d,p) is recommended.

-

++: These are diffuse functions , which are particularly important for describing anions and regions of space far from the nuclei. They are crucial for accurately modeling the lone pairs on the nitrogen atoms of the tetrazole ring.

-

A Self-Validating Computational Workflow

A robust computational protocol should have internal checks to ensure the reliability of the results. The following workflow is designed to produce a validated, minimum-energy structure, which is the essential foundation for all subsequent property calculations.

Caption: A self-validating workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Methodology

-

Structure Generation: Construct an initial 3D model of this compound using molecular modeling software. Ensure reasonable bond lengths and angles.

-

Geometry Optimization:

-

Software: Use a quantum chemistry package like Gaussian[9][10][11][12], ORCA[13][14][15][16], or GAMESS[17][18][19].

-

Input: Specify a geometry optimization calculation (Opt) using the B3LYP functional and the 6-31G(d,p) basis set.

-

Purpose: This step computationally "relaxes" the molecule, finding the coordinates that correspond to the lowest point on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Input: Perform a frequency calculation (Freq) on the optimized geometry from Step 2, using the identical method (B3LYP/6-31G(d,p)). This is a critical requirement for the validity of the analysis.[20]

-

Validation: Examine the output for the number of imaginary frequencies.[21][22][23]

-

Zero Imaginary Frequencies: The structure is a true energy minimum.

-

One (or more) Imaginary Frequencies: The structure is a saddle point (e.g., a transition state), not a stable conformer.[20][21][22] If an imaginary frequency is found, visualize its corresponding motion to understand the instability and adjust the initial structure before re-optimizing.

-

-

-

Property Calculations:

-

Using the validated minimum-energy geometry, perform "single-point" energy calculations with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties.

-

Analysis of Key Molecular Properties

Once a validated structure is obtained, a wealth of chemical information can be extracted.

Electronic Structure and Reactivity

The distribution of electrons governs the molecule's reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO):

-

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity).[24]

-

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited.[24][25][26][27][28]

-

-

Molecular Electrostatic Potential (MEP) Map:

-

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface.[29][30][31][32] It provides an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, such as around the nitrogen atoms of the tetrazole and nitrile groups. These are the most likely sites for electrophilic attack or hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, typically around the hydrogen atoms of the benzene ring. These are sites for nucleophilic attack.

-

Caption: Relationship between Frontier Orbitals and Reactivity Descriptors.

Spectroscopic Properties

Computational methods can predict spectra that can be directly compared to experimental data.

-

Infrared (IR) Spectrum: The vibrational frequency calculation not only validates the geometry but also provides the frequencies and intensities of IR-active modes. This allows for the prediction of the molecule's IR spectrum.

-

UV-Visible Spectrum: Time-Dependent DFT (TD-DFT) is a powerful method for calculating the energies of electronic excitations.[33][34][35][36][37] This allows for the prediction of the UV-Vis absorption spectrum, providing insight into the molecule's electronic transitions (e.g., π → π* transitions within the aromatic system).

Data Presentation

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Exemplary Calculated Thermodynamic and Electronic Properties (Note: These are illustrative values. Actual results will depend on the specific level of theory.)

| Property | Value | Unit |

| Zero-point vibrational energy | Calculated Value | kcal/mol |

| Total Enthalpy | Calculated Value | Hartrees |

| Total Gibbs Free Energy | Calculated Value | Hartrees |

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 6.3 | eV |

| Dipole Moment | Calculated Value | Debye |

Table 2: Key Global Reactivity Descriptors Derived from HOMO/LUMO Energies

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 7.5 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.2 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I+A)/2 | 4.35 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | η = (I-A)/2 | 3.15 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/(2η) | 0.159 | Reciprocal of hardness; indicates reactivity. |

Conclusion

The computational workflow detailed in this guide provides a rigorous and self-validating framework for characterizing this compound. By employing Density Functional Theory, researchers can gain deep insights into the molecule's geometry, stability, electronic structure, and spectroscopic signatures. The calculated properties, such as the HOMO-LUMO gap and the Molecular Electrostatic Potential map, serve as powerful predictors of chemical reactivity and intermolecular interactions. This in silico approach is an indispensable tool in modern drug discovery and materials science, enabling a more targeted and efficient design of novel molecular entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]

- 6. Q-Chem 4.4 Userâs Manual : Density Functional Theory [manual.q-chem.com]

- 7. comp-gag.org [comp-gag.org]

- 8. empa.ch [empa.ch]

- 9. scribd.com [scribd.com]

- 10. assets.website-files.com [assets.website-files.com]

- 11. gaussian.com [gaussian.com]

- 12. docs-ksc.gitbook.io [docs-ksc.gitbook.io]

- 13. ORCA 6.0 Manual [faccts.de]

- 14. youtube.com [youtube.com]

- 15. ORCA - RCC User Guide [docs.rcc.uchicago.edu]

- 16. scribd.com [scribd.com]

- 17. GAMESS - SAS User Documentation [userdocs.hpc.sav.sk]

- 18. upb-pc2.atlassian.net [upb-pc2.atlassian.net]

- 19. Making sure you're not a bot! [docs.alliancecan.ca]

- 20. gaussian.com [gaussian.com]

- 21. atomistica.online [atomistica.online]

- 22. Eliminating Imaginary Frequencies | Rowan [rowansci.com]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. irjweb.com [irjweb.com]

- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 26. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 27. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 28. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 31. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 32. researchgate.net [researchgate.net]

- 33. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 34. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

- 37. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis Protocol for 3-(2H-tetrazol-5-yl)benzonitrile: An In-Depth Guide for Chemical Researchers